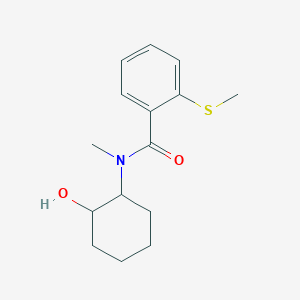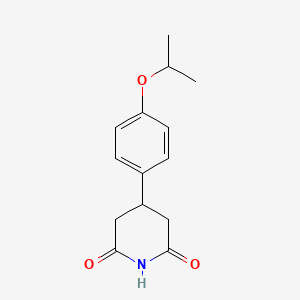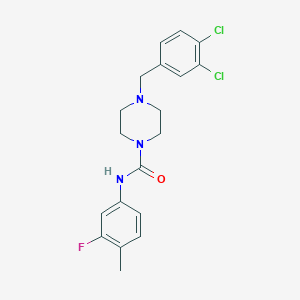![molecular formula C18H16N4O B4665255 1-[2-methyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4665255.png)
1-[2-methyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-[2-Methyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves condensation reactions, photochemical dehydrocyclization, and other chemical reactions starting from different precursors. For instance, the synthesis of 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, a related compound, was achieved from 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-chlorobenzaldehyde in ethanol, showcasing the typical synthetic route involving condensation reactions (Bisseyou et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in this chemical family is characterized by complex ring systems, including benzimidazole derivatives. For example, the crystal structure of 2-substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives has been determined by single-crystal X-ray diffraction, which sheds light on the arrangement and conformation of these molecules (Abdel‐Aziz et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often result in the formation of new ring structures or derivatives through reactions such as condensation, bromination, and cyclization. For instance, various substituted benzimidazole derivatives have been synthesized through condensation reactions, indicating the reactivity and versatility of the core structure (Hranjec et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. The dihedral angles, hydrogen bonding, and arrangement in the solid state play a crucial role in defining their physical characteristics. For example, the dihedral angle between the imidazopyridine ring system and the benzene ring in a related compound was found to be 7.43°, influencing its solid-state arrangement and physical properties (Bisseyou et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the applications of these compounds. Their interaction with ligands, ability to form dimers, and reaction mechanisms have been studied to understand their chemical behavior. For instance, Ru(II) complexes bearing benzimidazole-pyridine ligands have shown catalytic activity for the dehydrogenation of primary alcohols, indicating the potential chemical utility of related structures (Dai et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methyl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-16(12(2)23)17(14-8-5-6-10-19-14)22-15-9-4-3-7-13(15)21-18(22)20-11/h3-10,17H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSZYFSVZXFOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=N4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4665179.png)

![8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4665205.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B4665207.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4665212.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4665213.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4665221.png)
![2-(benzylthio)-4-(4-hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4665231.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4665246.png)

![5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665264.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)